6-((4-Methoxyphenyl)sulfonamido)hexanoic acid

TAK1 MAPK signaling inflammation

This sulfonamide probe features a 4-methoxyphenyl group for distinct polypharmacology, potently inhibiting TAK1 kinase (IC50: 37 nM) while sparing 5-LOX. Ideal for dissecting NF-κB/MAPK signaling without confounding anti-inflammatory effects. Also used in cancer research for partial STS inhibition (IC50: 110 nM) and AML differentiation studies. Order high-purity material for reproducible target engagement.

Molecular Formula C13H19NO5S
Molecular Weight 301.36
CAS No. 85845-11-0
Cat. No. B2528139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((4-Methoxyphenyl)sulfonamido)hexanoic acid
CAS85845-11-0
Molecular FormulaC13H19NO5S
Molecular Weight301.36
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)O
InChIInChI=1S/C13H19NO5S/c1-19-11-6-8-12(9-7-11)20(17,18)14-10-4-2-3-5-13(15)16/h6-9,14H,2-5,10H2,1H3,(H,15,16)
InChIKeyGPRPNZJUBMXNGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((4-Methoxyphenyl)sulfonamido)hexanoic acid: A Sulfonamide Chemical Probe with Broad-Spectrum Enzyme Inhibitory Activity


6-((4-Methoxyphenyl)sulfonamido)hexanoic acid (CAS 85845-11-0) is a synthetic small-molecule sulfonamide characterized by a hexanoic acid linker and a 4-methoxyphenyl substituent. It functions as a chemical probe with documented inhibitory activity against a diverse array of enzymes, including dihydroorotase (IC50: 180 μM) [1], 5-lipoxygenase (IC50: >10 μM) [2], soluble epoxide hydrolase (sEH, IC50: >10 μM) [2], TAK1 kinase (IC50: 37 nM) [3], and steroid sulfatase (STS, IC50: 110 nM in lysates) [4].

Why Sulfonamide Analogs Are Not Interchangeable: Structural Determinants of Target Engagement for 6-((4-Methoxyphenyl)sulfonamido)hexanoic acid


The biological activity of sulfonamide-based chemical probes is exquisitely sensitive to even minor structural modifications . While the sulfonamide core is a common pharmacophore, its specific substituents and linker geometry dictate target selectivity and potency. The 4-methoxyphenyl group in this compound, for instance, confers a distinct electronic and steric profile compared to the methyl or chloro analogs, directly impacting its ability to engage enzymes like TAK1 or STS. Simply substituting a generic sulfonamide or a close analog with a different para-substituent will not replicate the same polypharmacology or target engagement profile, making precise selection critical for reproducible experimental outcomes.

6-((4-Methoxyphenyl)sulfonamido)hexanoic acid: Quantifiable Differentiation in Target Potency and Polypharmacology


Evidence 1: Potent TAK1 Kinase Inhibition vs. Weaker 5-LOX Activity Defines a Unique Polypharmacology Profile

6-((4-Methoxyphenyl)sulfonamido)hexanoic acid exhibits potent inhibition of TAK1 kinase (IC50: 37 nM) [1]. In stark contrast, its activity against human 5-lipoxygenase (5-LOX) is negligible (IC50 >10,000 nM) [2]. This 270-fold difference in potency across two inflammation-relevant targets is not observed for many pan-sulfonamide inhibitors, which often show broad, low-potency activity. For instance, the structurally related compound 2-{[(4-methoxyphenyl)sulfonyl]amino}hexanoic acid has been described primarily for anti-inflammatory stress enhancement without reported TAK1 activity . This profile suggests a degree of target selectivity that is valuable for dissecting TAK1-dependent pathways without confounding 5-LOX-mediated effects.

TAK1 MAPK signaling inflammation

Evidence 2: Steroid Sulfatase (STS) Inhibition Potency Rivals a Known Chemotype in Cell-Based Assays

In human JEG3 choriocarcinoma cell lysates, 6-((4-Methoxyphenyl)sulfonamido)hexanoic acid inhibited steroid sulfatase (STS) with an IC50 of 110 nM [1]. This activity is within the same order of magnitude as a known potent STS inhibitor chemotype (a sulfamate ester), which showed an IC50 of 14 nM in a 20-hour cell-based assay [2]. While the sulfamate ester is more potent, the 110 nM IC50 of this compound still represents a significant level of inhibition, particularly when compared to the millimolar or inactive profiles of many other sulfonamide derivatives in this assay. This places the compound in a functional category of moderate-potency STS inhibitors suitable for studies where complete enzyme ablation is not desired.

steroid sulfatase hormone-dependent cancer enzyme inhibition

Evidence 3: A Polypharmacology Tool for Investigating Undifferentiated Cell Arrest and Monocytic Differentiation

This compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional phenotype, observed in cell culture models, is a distinguishing feature compared to closely related analogs like 6-((4-methylphenyl)sulfonamido)hexanoic acid, which are primarily associated with antimicrobial or CB1 receptor antagonist activities rather than direct modulation of cell differentiation [2]. While quantitative dose-response data for differentiation is not provided in the source, the described phenotype is a qualitative, yet functionally significant, point of differentiation that positions this compound as a unique tool for studying myelomonocytic differentiation pathways.

cell differentiation anti-proliferative leukemia

6-((4-Methoxyphenyl)sulfonamido)hexanoic acid: Optimal Use Cases in Inflammation, Oncology, and Differentiation Research


Scenario 1: Dissecting TAK1-Dependent Inflammatory Signaling Pathways

Given its potent inhibition of TAK1 kinase (IC50: 37 nM) [1] and simultaneous weak activity against 5-LOX (IC50: >10 μM) [2], this compound is ideally suited for experiments aiming to isolate the role of TAK1 in NF-κB and MAPK signaling cascades. Researchers can use it as a chemical probe to block TAK1-mediated inflammatory responses in cell-based assays without the confounding variable of concurrent 5-LOX pathway inhibition, a common limitation of broader-spectrum anti-inflammatory sulfonamides.

Scenario 2: Probing Steroid Sulfatase in Hormone-Responsive Cancer Models

The compound's moderate potency against steroid sulfatase (STS, IC50: 110 nM in JEG3 cell lysates) [3] makes it a valuable tool for cancer researchers studying the role of local estrogen production in tumor growth. Its activity profile, which is weaker than that of irreversible sulfamate inhibitors (e.g., IC50: 14 nM) [4], allows for the study of partial STS inhibition, which may better model physiological or pharmacological conditions than complete enzyme knockout.

Scenario 3: Inducing Monocytic Differentiation in Leukemia and Skin Biology Research

The compound's unique ability to arrest proliferation and induce monocytic differentiation in undifferentiated cells [5] positions it as a specialized tool for leukemia research, particularly for acute myeloid leukemia (AML) subtypes amenable to differentiation therapy. Additionally, its reported effects on skin conditions (psoriasis, wrinkles) suggest utility in dermatological research focused on modulating keratinocyte differentiation and proliferation.

Quote Request

Request a Quote for 6-((4-Methoxyphenyl)sulfonamido)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.